

(S)-Butaprost Free Acid: A Technical Guide to its Biological Activity

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Compound of Interest

Compound Name: (S)-Butaprost free acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Butaprost free acid is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2).^{[1][2]} As a structural analog of PGE2, it is a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the EP2 receptor.^{[3][4]} This receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).^[5] The EP2 receptor is expressed in a variety of tissues, including respiratory, vascular, and uterine smooth muscle, as well as human neutrophils.^{[3][4]} This widespread expression underlies the diverse biological effects of (S)-Butaprost, which range from smooth muscle relaxation and ocular hypotension to anti-inflammatory and anti-fibrotic activities. This document provides a comprehensive overview of the biological activity of **(S)-Butaprost free acid**, with a focus on its receptor binding profile, functional activity, signaling pathways, and key in vitro and in vivo effects.

Receptor Binding Affinity and Selectivity

(S)-Butaprost exhibits a high degree of selectivity for the EP2 receptor over other prostanoid receptor subtypes. While it binds with approximately one-tenth the affinity of the endogenous ligand PGE2 to the murine EP2 receptor, it shows negligible binding to other murine EP, DP, TP, FP, or IP receptors.^{[3][4]}

Quantitative Data: Receptor Binding Profile

Receptor Subtype	Ligand	Binding Affinity (Ki)	Species	Reference
EP2	(S)-Butaprost	2.4 μ M	Murine	[6][7]
EP1	(S)-Butaprost	Low Affinity	Murine	[6][7]
EP3	(S)-Butaprost	Low Affinity	Murine	[6][7]
EP4	(S)-Butaprost	Low Affinity	Murine	[6][7]

Functional Activity

The primary functional consequence of (S)-Butaprost binding to the EP2 receptor is the stimulation of intracellular cAMP production. This activity has been characterized in various cell-based assays.

Quantitative Data: Functional Potency

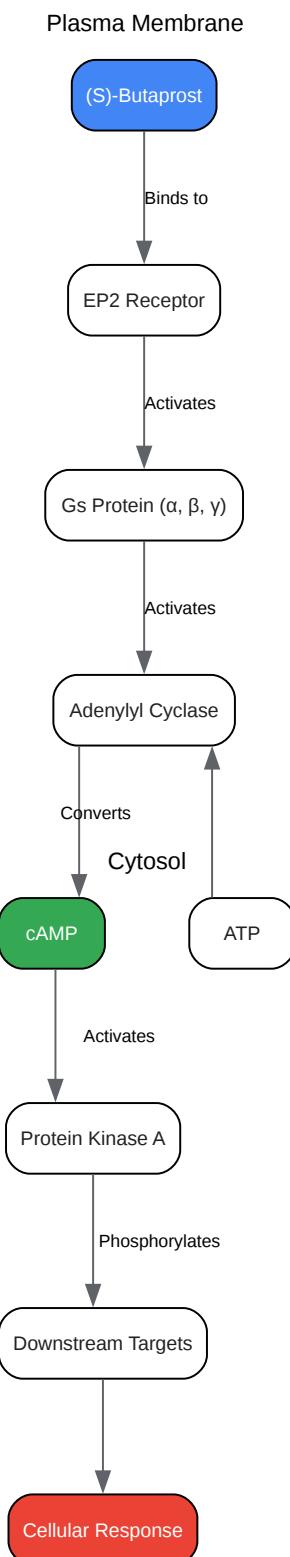
Assay Type	Cell Line	Parameter	(S)-Butaprost	PGE2	Reference
cAMP Accumulation	COS cells (transfected with human EP2)	EC50	~5 μ M	~43 nM	[4]
cAMP Accumulation	HEK293 cells (expressing human EP2)	EC50	2.4×10^{-5} M	6.0×10^{-10} M	[8]
Functional Activity	Murine EP2 Receptor	EC50	33 nM	-	[6]

Signaling Pathways

Activation of the EP2 receptor by (S)-Butaprost initiates a cascade of intracellular signaling events, primarily through the Gs-cAMP-PKA pathway. However, evidence suggests potential involvement of other signaling molecules and crosstalk with other pathways.

Primary Signaling Pathway: Gs-cAMP-PKA

The canonical signaling pathway for the EP2 receptor involves its coupling to a stimulatory G protein (Gs). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).^[5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, mediating the ultimate cellular response.

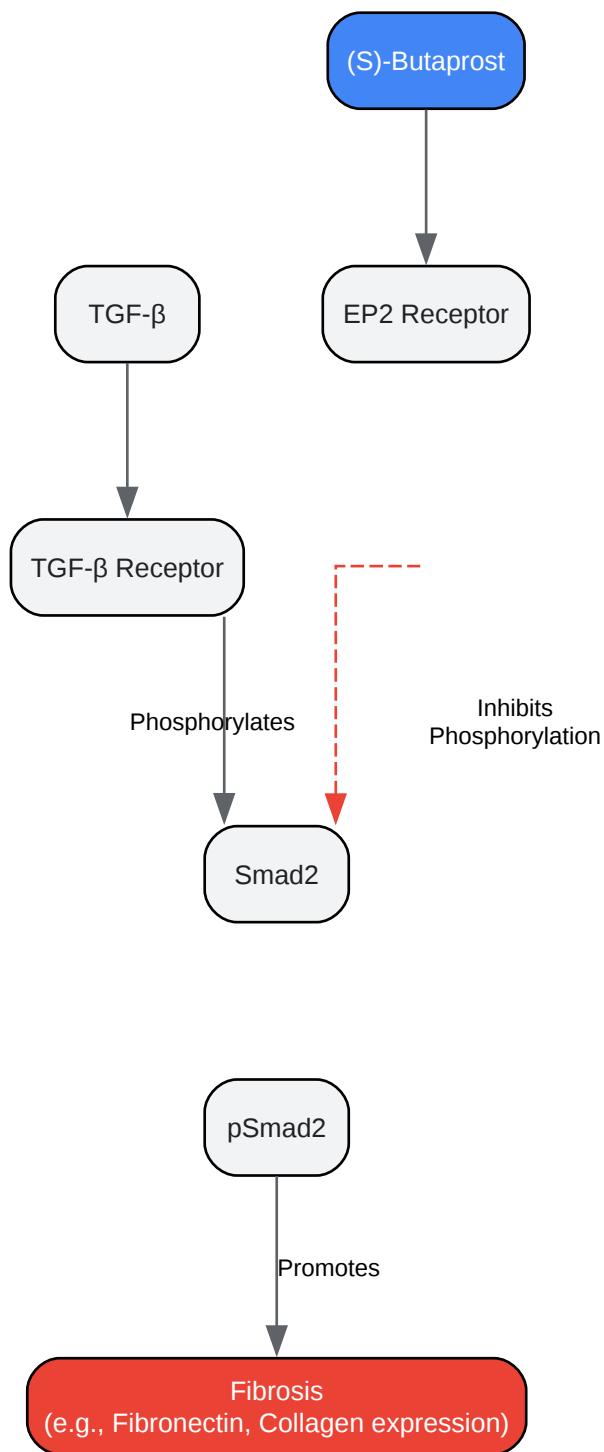


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Canonical EP2 Receptor Signaling Pathway

Other Potential Signaling Pathways

- PKC Pathway: In some cellular contexts, Butaprost has been shown to upregulate Nur77 gene expression through a Protein Kinase C (PKC) pathway.[6][9]
- TGF- β /Smad2 Signaling: Butaprost can attenuate fibrosis by interfering with the TGF- β /Smad2 signaling pathway.[6][7][9][10] It has been shown to reduce TGF- β -induced fibronectin expression and Smad2 phosphorylation.[6][7]



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Butaprost's Anti-Fibrotic Mechanism

Key In Vitro and In Vivo Biological Effects

Ocular Hypotensive Effects

Butaprost is a highly efficacious ocular hypotensive agent.[\[11\]](#) In glaucomatous monkeys, it has been shown to normalize intraocular pressure (IOP).[\[11\]](#) A single 0.1% dose of butaprost significantly decreased IOP in both normotensive and laser-induced glaucomatous monkey eyes.[\[12\]](#) The mechanism of action appears to be an increase in uveoscleral outflow.[\[12\]](#)

Anti-Inflammatory and Immunomodulatory Effects

Butaprost exhibits significant anti-inflammatory properties, particularly in the context of allergic responses. It has been shown to inhibit mast cell degranulation in a dose-dependent manner.[\[13\]](#) In vivo, butaprost treatment reduced mast cell-mediated vascular permeability in a model of cutaneous anaphylaxis.[\[13\]](#)

Smooth Muscle Relaxation

- Myometrium: Butaprost causes dose-dependent inhibition of myometrial activity in tissue from both pregnant and non-pregnant women.[\[14\]](#)[\[15\]](#) It can significantly attenuate oxytocin-induced contractions, suggesting a potential therapeutic role as a tocolytic agent.[\[14\]](#)[\[15\]](#) This effect is likely mediated by the increase in intracellular cAMP levels.[\[14\]](#)[\[15\]](#)
- Respiratory and Vascular Smooth Muscle: The expression of EP2 receptors on respiratory and vascular smooth muscle suggests a role for Butaprost in mediating relaxation in these tissues, contributing to effects like bronchodilation and vasodilation.[\[3\]](#)[\[4\]](#)

Anti-Fibrotic Effects

Butaprost has demonstrated anti-fibrotic activity in models of renal fibrosis. In mice with unilateral ureteral obstruction, Butaprost treatment attenuated the development of fibrosis, as indicated by reduced expression of α -smooth muscle actin, fibronectin, and collagen 1A1.[\[6\]](#)[\[7\]](#)

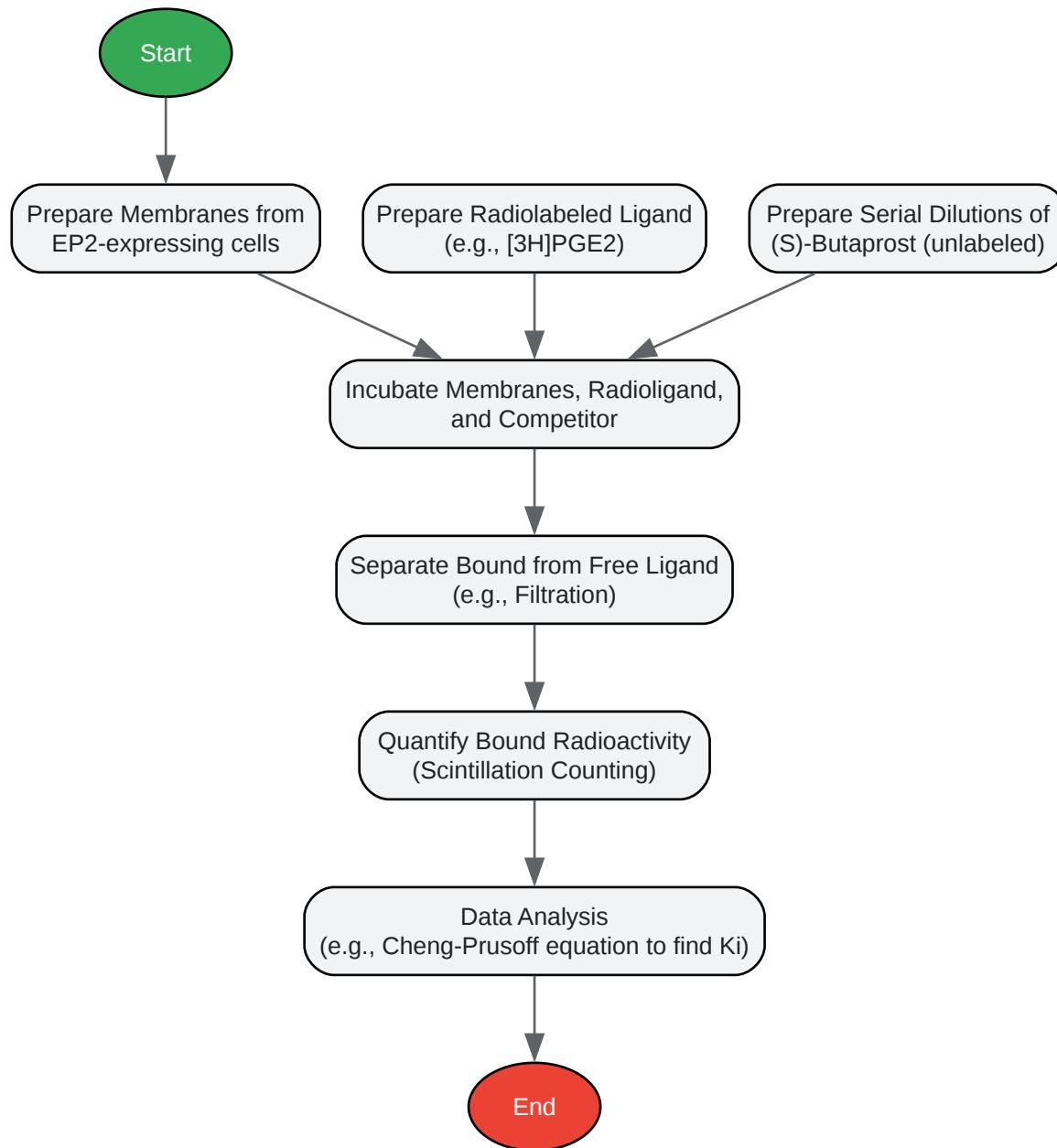
Effects on the Nervous System

In the context of pain, the role of EP2 activation is complex. While some studies suggest a nociceptive role, others indicate that EP2 agonism in specific cell types, like Schwann cells, can inhibit inflammatory pain.[\[16\]](#) Butaprost has been used as a tool to dissect the contribution of EP2 receptors to allodynia.[\[16\]](#)

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of (S)-Butaprost for the EP2 receptor.



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